molecular formula C13H18ClNO3 B1422887 2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide CAS No. 1311313-59-3

2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide

Cat. No. B1422887
M. Wt: 271.74 g/mol
InChI Key: MVDICWLBXBYBSQ-UHFFFAOYSA-N
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Scientific Research Applications

Subheading Monitoring of Acetochlor and Related Compounds in Groundwater

A comprehensive seven-year groundwater monitoring program focused on acetochlor and related compounds, including alachlor and metolachlor, was conducted across seven states. The monitoring aimed to assess the presence of these herbicides and their soil degradates in shallow groundwater. The study revealed that the detection of these chemicals in groundwater was influenced more by site-specific factors such as local topography and irrigation practices rather than just soil texture. The findings highlight the importance of local environmental factors in understanding the mobility and persistence of these compounds in groundwater systems (De Guzman et al., 2005).

Herbicide Toxicity and Biodegradation

Subheading Metolachlor Toxicity and Remediation Strategies

Metolachlor, an analog of acetochlor, exhibits potential toxicity and environmental risks, necessitating effective remediation strategies. One notable approach involves the use of zerovalent iron (Fe0) for on-site, field-scale treatment of metolachlor-contaminated soil. This method showed promising results, significantly reducing metolachlor concentrations and offering a practical solution for mitigating the environmental impact of pesticide spills (Comfort et al., 2001).

Herbicide Mobility and Soil Interaction

Subheading Soil Mobility and Leaching Characteristics of Metolachlor

Understanding the mobility and leaching behavior of herbicides like metolachlor is crucial for environmental risk assessment. A study conducted over six years assessed the movement of metolachlor in Mississippi River alluvial soil, observing significant differences in runoff and leachate loss between normal and below-average rainfall seasons. The research underscores the complex dynamics of herbicide movement in soil and its dependence on rainfall patterns, contributing to a better understanding of the environmental fate of such chemicals (Southwick et al., 2009).

Safety And Hazards

Future Directions

The future directions of a compound usually refer to potential applications and research directions. Unfortunately, I couldn’t find any specific information on the future directions of “2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide” in the available literature1.


Please note that this analysis is based on the available data and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-4-18-11-6-5-10(7-12(11)17-3)9(2)15-13(16)8-14/h5-7,9H,4,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDICWLBXBYBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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